



Application Notes and Protocols for In Vivo Studies with BMS-754807

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Compound of Interest		
Compound Name:	BMS-754807	
Cat. No.:	B1684702	Get Quote

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Introduction

BMS-754807 is a potent, reversible, and orally active small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinase family.[1] It has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models, both as a single agent and in combination with other anti-cancer therapies.[1][2][3] These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the in vivo use of **BMS-754807**, based on published research.

Data Presentation: In Vivo Efficacy of BMS-754807

The following tables summarize the quantitative data from various in vivo studies, offering a comparative look at the dosages, animal models, and outcomes.

Table 1: BMS-754807 Monotherapy In Vivo Studies



Cancer Type	Animal Model	Dosage and Route	Treatment Schedule	Key Outcomes	Reference
Rhabdomyos arcoma (Rh41)	Nude Mice	6.25 mg/kg, oral	Daily	Minimum effective dose for tumor growth inhibition.[1]	
IGF-1R-Sal Tumor	Nude Mice	3.125 mg/kg and 12.5 mg/kg, oral	Not Specified	Dose- dependent inhibition of tumor growth.	
IGF-Sal Tumor Model	Not Specified	3 mg/kg and upward, oral	Not Specified	Active at doses from 3 mg/kg.	
Multiple Xenografts	Nude Mice	25 mg/kg, oral	Not Specified	Significant differences in event-free survival distribution in 18 of 32 solid tumor xenografts.	
Esophageal Adenocarcino ma (OE19)	Nude Mice	25 mg/kg, intraperitonea I	5 times a week for 2 weeks	Significant inhibition of tumor growth and prolonged survival.	
Pancreatic Cancer (AsPC-1)	Athymic Nude Mice	25 mg/kg, intraperitonea I	5 times a week for 14 days	29% decrease in tumor cell proliferation and a 3.9-fold	

Methodological & Application

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				increase in apoptosis.
Various Xenografts	Not Specified	6.25 mg/kg	Not Specified	Complete tumor growth inhibition in a transgenic- derived IGF- Sal tumor model.

Table 2: BMS-754807 Combination Therapy In Vivo Studies



Cancer Type	Animal Model	Combinat ion Agent(s)	BMS- 754807 Dosage and Route	Treatmen t Schedule	Key Outcome s	Referenc e
Multiple Human Tumor Xenografts	Not Specified	Cetuximab	Multiple dose levels, oral	Not Specified	Improved clinical outcome over single-agent treatment.	
Esophagea I Adenocarci noma (OE19)	Nude Mice	Nab- paclitaxel (10 mg/kg)	25 mg/kg, intraperiton eal	BMS-754807: 5 times a week for 2 weeks; Nab-paclitaxel: 2 times a week for 2 weeks	Significantl y enhanced antitumor effects and increased mouse survival compared to monothera py.	
Pancreatic Cancer (AsPC-1)	Athymic Nude Mice	Gemcitabin e (100 mg/kg)	25 mg/kg, intraperiton eal	BMS- 754807: 5 times a week for 14 days; Gemcitabin e: twice weekly for 14 days	6.4-fold induction in intratumora I apoptosis, significantl y higher than either agent alone.	
Estrogen- Dependent	Not Specified	Tamoxifen or	Not Specified	28 days	Significantl y improved	•



Breast	Letrozole	antitumor
Cancer		activity
(MCF-		compared
7/AC-1)		with single
		agents.

Table 3: Pharmacokinetic Parameters of BMS-754807 in Different Species

Species	Clearance (mL/min/kg)	Bioavailability (%)
Mice	143	6
Rats	24	30
Dogs	5.2	57
Monkeys	46	8

Data from Wittman, M.D. et al. 237th ACS Nat Meet (2009)

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol provides a general framework for assessing the antitumor activity of **BMS-754807** in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

- Culture human cancer cell lines (e.g., AsPC-1 pancreatic cancer, OE19 esophageal adenocarcinoma) in appropriate media and conditions.
- Use athymic nude mice (4-6 weeks old) for tumor implantation.

2. Tumor Inoculation:

- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in a suitable medium, such as PBS.



- Subcutaneously inject 0.75 x 10⁶ cells (for AsPC-1) or another appropriate number of cells into the flank of each mouse.
- 3. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor volume (Volume = $(length x width^2)/2$).
- Once tumors reach a measurable size (e.g., 100 mm³), randomize mice into treatment and control groups (n=6-8 per group).
- 4. Drug Preparation and Administration:
- Vehicle: Prepare a vehicle control, for example, 100 μL of PBS.
- **BMS-754807** Formulation: Dissolve **BMS-754807** in the chosen vehicle to the desired concentration (e.g., 25 mg/kg).
- Administration: Administer **BMS-754807** via the desired route, such as oral gavage or intraperitoneal injection, at a specified frequency (e.g., 5 times a week).
- 5. Monitoring and Endpoints:
- Measure tumor volumes and body weights twice a week.
- At the end of the study (e.g., after 14 or 21 days), euthanize the mice and excise the tumors for further analysis.
- Primary Endpoint: Tumor growth inhibition.
- Secondary Endpoints: Body weight changes, survival analysis, and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
- 6. Immunohistochemical Analysis:
- Fix tumor tissues in formalin and embed in paraffin.
- Perform immunohistochemistry on tissue sections to assess:
- Proliferation: Ki67 nuclear antigen staining.
- Apoptosis: TUNEL assay to detect DNA fragmentation.
- Quantify the percentage of positive cells in multiple high-power fields.

Protocol 2: Combination Therapy Study

This protocol outlines a study to evaluate the synergistic effects of **BMS-754807** with another anti-cancer agent (e.g., gemcitabine or nab-paclitaxel).

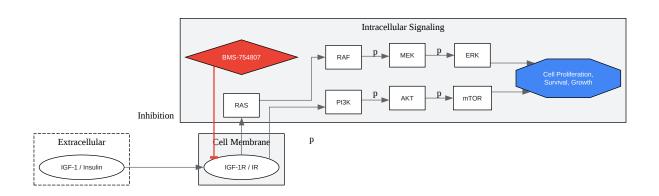


- Follow steps 1-3 from Protocol 1.
- Treatment Groups:
 - Vehicle Control
 - BMS-754807 alone
 - Combination agent alone (e.g., Gemcitabine 100 mg/kg, twice weekly)
 - BMS-754807 + Combination agent
- Administer the drugs according to the specified schedules. Note that the administration days for each drug may differ.
- Monitor and collect data as described in Protocol 1.
- Analyze the data to determine if the combination therapy results in a significantly greater antitumor effect than either monotherapy.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

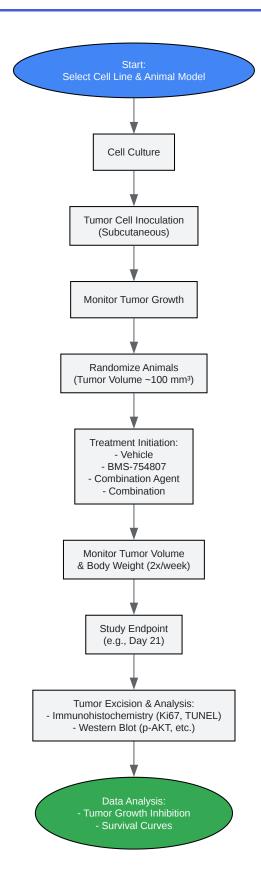




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Caption: IGF-1R/IR signaling pathway and the inhibitory action of BMS-754807.





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Caption: A typical workflow for an in vivo xenograft study evaluating BMS-754807.



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References

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